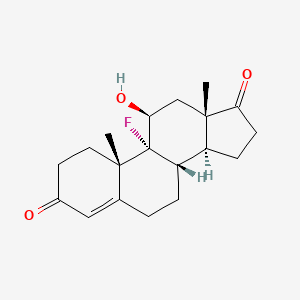
Fluorohydroxyandrostenedione
Description
Fluorohydroxyandrostenedione (CAS 357-09-5) is a synthetic C19 steroid derivative with the molecular formula C19H25FO3 and a molecular weight of 320.44 g/mol . It is structurally characterized by a 9α-fluoro and 11β-hydroxy substitution on the androstenedione backbone (Δ4-androstene-3,17-dione) . Toxicological studies classify it as an experimental teratogen, with reproductive effects observed in rodent models at doses as low as 12 mg/kg (subcutaneous administration) .
Propriétés
Numéro CAS |
357-09-5 |
|---|---|
Formule moléculaire |
C19H25FO3 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25FO3/c1-17-10-16(23)19(20)14(13(17)5-6-15(17)22)4-3-11-9-12(21)7-8-18(11,19)2/h9,13-14,16,23H,3-8,10H2,1-2H3/t13-,14-,16-,17-,18-,19-/m0/s1 |
Clé InChI |
SHJZUHWENQCCJH-YQAXKJAASA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4=O)C)O)F |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CCC4=O)C)O)F |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4=O)C)O)F |
Synonymes |
fluorohydroxyandrostenedione |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Fluorohydroxyandrostenedione belongs to a broader class of fluorinated and hydroxylated steroid derivatives. Below is a detailed comparison with key analogues:
Fluoxymesterone (CAS 76-43-5)
6α-Hydroxyandrostenedione
17-Oxodexamethasone (NSC 50909)
Atamestane (MDL 102253)
- Structure : 1-Methyl-androsta-1,4-diene-3,17-dione with a 10α-aziridine group .
- Key Differences: Atamestane is a selective aromatase inhibitor, whereas this compound targets 11β-hydroxylase.
Pharmacological and Toxicological Data Comparison
Structural and Functional Insights
- Fluorine Substitution: The 9α-fluoro group in this compound enhances metabolic stability and enzyme-binding affinity compared to non-fluorinated analogues like 6α-hydroxyandrostenedione .
- Hydroxy Group Position : The 11β-hydroxy moiety is critical for inhibiting 11β-hydroxylase, distinguishing it from 17β-hydroxylated steroids (e.g., fluoxymesterone) that primarily target androgen receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


